molecular formula C18H18N2O6S B2785016 methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2319875-01-7

methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2785016
CAS No.: 2319875-01-7
M. Wt: 390.41
InChI Key: BDYIWADRXQLGCS-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, sulfonamide, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenyl carbamate with 2,2-di(furan-2-yl)ethyl sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(N-(2-furylmethyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-thienylmethyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-pyridylmethyl)sulfamoyl)phenyl)carbamate

Uniqueness

Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYIWADRXQLGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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